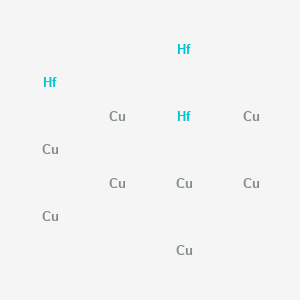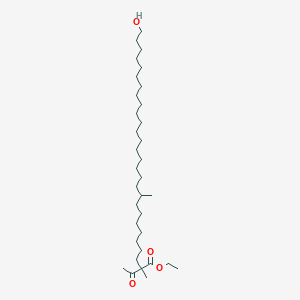![molecular formula C11H15NO3 B14601751 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol is an organic compound with a complex structure that includes a phenol group, a propoxy group, and a hydroxy-methylcarbonimidoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of a substituted phenol with a propyl halide to introduce the propoxy group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydroxy-methylcarbonimidoyl group can be reduced to amines.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the hydroxy-methylcarbonimidoyl group can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-propoxyphenol
- 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-ethoxyphenol
Uniqueness
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group at the 5-position and the hydroxy-methylcarbonimidoyl group at the 2-position allows for unique interactions with molecular targets, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol |
InChI |
InChI=1S/C11H15NO3/c1-3-6-15-9-4-5-10(8(2)12-14)11(13)7-9/h4-5,7,13-14H,3,6H2,1-2H3/b12-8+ |
InChI-Schlüssel |
SOYKKLWFMLWBOH-XYOKQWHBSA-N |
Isomerische SMILES |
CCCOC1=CC(=C(C=C1)/C(=N/O)/C)O |
Kanonische SMILES |
CCCOC1=CC(=C(C=C1)C(=NO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)







![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)

![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)



